N-{[(2-{[(PHENYLFORMAMIDO)METHYL]SULFANYL}PYRIMIDIN-4-YL)SULFANYL]METHYL}BENZAMIDE
Description
This compound is a benzamide derivative featuring a pyrimidine core modified with sulfanyl-methyl and phenylformamido groups.
Properties
IUPAC Name |
N-[[2-(benzamidomethylsulfanyl)pyrimidin-4-yl]sulfanylmethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S2/c25-18(15-7-3-1-4-8-15)22-13-27-17-11-12-21-20(24-17)28-14-23-19(26)16-9-5-2-6-10-16/h1-12H,13-14H2,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCHIBOLIUIDEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCSC2=NC(=NC=C2)SCNC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(2-{[(PHENYLFORMAMIDO)METHYL]SULFANYL}PYRIMIDIN-4-YL)SULFANYL]METHYL}BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Phenylformamido Intermediate: This step involves the reaction of aniline with formic acid to produce phenylformamide.
Synthesis of the Pyrimidinyl Intermediate: The pyrimidinyl group is synthesized through a series of reactions involving the condensation of appropriate starting materials, such as 2-aminopyrimidine.
Coupling Reactions: The phenylformamido and pyrimidinyl intermediates are then coupled using a thiol-based reagent to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and the implementation of automated synthesis processes to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[(2-{[(PHENYLFORMAMIDO)METHYL]SULFANYL}PYRIMIDIN-4-YL)SULFANYL]METHYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{[(2-{[(PHENYLFORMAMIDO)METHYL]SULFANYL}PYRIMIDIN-4-YL)SULFANYL]METHYL}BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[(2-{[(PHENYLFORMAMIDO)METHYL]SULFANYL}PYRIMIDIN-4-YL)SULFANYL]METHYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Crystallographic Comparisons
N-[4-(p-Toluenesulfonamido)Phenylsulfonyl]Acetamide ():
- Planarity : Phenyl rings (A, B) and a heterocyclic ring (C) exhibit r.m.s. deviations of 0.0068 Å, 0.0031 Å, and 0.0058 Å, respectively, indicating high planarity.
- Dihedral Angles : A/B (81.27°), A/C (9.12°), and B/C (76.01°) suggest a twisted conformation compared to the target compound’s pyrimidine core, which may adopt a more rigid geometry due to dual sulfanyl linkages .
- N-(2-Formylphenyl)-4-Methyl-N-[(4-Methylphenyl)Sulfonyl]Benzenesulfonamide (): Geometry: Sulfonamide groups exhibit distorted tetrahedral (S1) and trigonal planar (N1) geometries.
Functional Group and Bioactivity Comparisons
Data Table: Key Structural and Functional Comparisons
| Compound Name | Core Structure | Key Functional Groups | Planarity (r.m.s. deviation) | Dihedral Angles (°) | Bioactivity/Application |
|---|---|---|---|---|---|
| Target Compound | Pyrimidine-Benzamide | Dual sulfanyl, Phenylformamido | Not reported | Not reported | Hypothetical enzyme inhibition |
| N-[4-(p-Toluenesulfonamido)Phenylsulfonyl]Acetamide | Sulfonamide-Phenyl | Sulfonamide, Acetamide | 0.0031–0.0068 Å | A/B: 81.27 | Structural model |
| N-(4-Chlorophenyl)-N-Hydroxycyclohexanecarboxamide | Hydroxamic Acid | Hydroxamic acid, Cyclohexane | N/A | N/A | Antioxidant |
| N-(2-Formylphenyl)-4-Methyl-Benzenesulfonamide | Sulfonamide-Phenyl | Sulfonamide, Formyl | Distorted tetrahedral (S1) | N/A | Carbonic anhydrase inhibition |
Biological Activity
N-{[(2-{[(PHENYLFORMAMIDO)METHYL]SULFANYL}PYRIMIDIN-4-YL)SULFANYL]METHYL}BENZAMIDE is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.
Chemical Structure
The compound's structure consists of a pyrimidine core linked to a phenylformamide moiety and a benzamide group. This unique configuration may contribute to its biological activity by allowing interactions with specific biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity
- Anticancer Properties
- Enzyme Inhibition
- Anti-inflammatory Effects
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties against various pathogens. For instance, derivatives of pyrimidines have shown effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Efficacy of Pyrimidine Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 200 µg/mL |
| Compound B | S. aureus | 400 µg/mL |
| This compound | TBD | TBD |
Anticancer Properties
This compound has shown promising anticancer activity in vitro. Studies have reported significant cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and PC3 (prostate cancer). The compound's mechanism may involve the induction of apoptosis and inhibition of cell proliferation .
Case Study: Cytotoxicity Assessment
In a study evaluating the cytotoxic effects of related compounds on cancer cells, it was found that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent activity.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly against enzymes involved in metabolic pathways relevant to cancer and infectious diseases. For example, high-throughput screening has identified related compounds as inhibitors of pantothenate synthetase, crucial for bacterial growth .
Anti-inflammatory Effects
Inflammation plays a significant role in various diseases, including cancer and autoimmune disorders. Some studies suggest that compounds similar to this compound may exhibit anti-inflammatory properties by modulating inflammatory pathways and reducing cytokine production .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
